molecular formula C16H11N3O5 B12506305 [3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-4-carboxylate

[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-4-carboxylate

Cat. No.: B12506305
M. Wt: 325.27 g/mol
InChI Key: VBRGAODIXCQQEV-UHFFFAOYSA-N
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Description

[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-4-carboxylate is a complex organic compound that features a unique combination of benzodioxole, oxadiazole, and pyridine carboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with pyridine-4-carboxylate under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-4-carboxylate is explored for its potential as a drug candidate. Its unique structure and reactivity make it a promising lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the development of advanced materials, including polymers, coatings, and electronic devices. Its unique properties make it suitable for various industrial applications, including as a precursor for the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to engage in hydrogen bonding, π-π stacking, and other interactions that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole, oxadiazole, and pyridine derivatives, such as:

  • [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl benzoate
  • [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-3-carboxylate
  • [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate

Uniqueness

What sets [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-4-carboxylate apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H11N3O5

Molecular Weight

325.27 g/mol

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-4-carboxylate

InChI

InChI=1S/C16H11N3O5/c20-16(10-3-5-17-6-4-10)21-8-14-18-15(19-24-14)11-1-2-12-13(7-11)23-9-22-12/h1-7H,8-9H2

InChI Key

VBRGAODIXCQQEV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)COC(=O)C4=CC=NC=C4

Origin of Product

United States

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